molecular formula C14H13NO2 B3048599 Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- CAS No. 1761-57-5

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-

Cat. No.: B3048599
CAS No.: 1761-57-5
M. Wt: 227.26 g/mol
InChI Key: FHQCBKGDZMFQNZ-UHFFFAOYSA-N
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Description

The compound "Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-" is a Schiff base derivative featuring a phenolic core substituted with a methyl group at position 4 and a 2-hydroxyphenyl-iminomethylene group at position 2. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and antimicrobial research.

Key structural attributes:

  • Schiff base linkage: The imine group (–N=CH–) enables metal coordination and conjugation, influencing UV-Vis absorption and redox behavior.
  • Hydroxyl groups: Enhance solubility in polar solvents and participation in hydrogen bonding.
  • Methyl substituent: Increases steric bulk and may modulate electronic effects.

Properties

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-7-14(17)12(8-10)15-9-11-4-2-3-5-13(11)16/h2-9,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQCBKGDZMFQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425633
Record name AC1OAKS2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1761-57-5
Record name 2-[[(2-Hydroxyphenyl)methylene]amino]-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1761-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1OAKS2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2-HYDROXY-5-METHYLPHENYLIMINO)-O-CRESOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, polymers, and other organic compounds.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The phenolic hydroxyl and imine groups act as donor sites, coordinating with metal ions to form stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing pathways such as oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural analogs and their key differences:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences from Target Compound Reference
Phenol, 4-[[(2-hydroxyphenyl)methylene]amino]-2,6-dimethyl- (140668-54-8) C₁₅H₁₅NO₂ 241.29 Additional methyl groups at positions 2 and 6 Increased steric hindrance; altered symmetry
Phenol,5-ethoxy-2-[[(2-hydroxyphenyl)methylene]amino]- (106954-03-4) C₁₅H₁₅NO₃ 269.29 Ethoxy group at position 5 Enhanced electron-donating effects; higher lipophilicity
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol (58285-78-2) C₁₅H₁₇NO₂ 243.30 Methoxy group; methylanilino methylene Reduced conjugation; altered hydrogen bonding
2-[Phenyl(phenylmethyl)amino]ethanol C₁₅H₁₇NO 227.30 Ethanolamine backbone; benzyl-phenylamino Lack of Schiff base; tertiary amine functionality

Key Observations :

  • Steric Effects : Additional methyl groups (e.g., in CAS 140668-54-8) limit rotational freedom and metal coordination sites .

Physicochemical Properties

Property Target Compound (Estimated) 4-[[(2-Hydroxyphenyl)methylene]amino]-2,6-dimethyl- (CAS 140668-54-8) 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol (CAS 58285-78-2)
Solubility Moderate in polar solvents Lower (due to increased hydrophobicity) Higher (methoxy enhances polarity)
Melting Point ~150–170°C (estimated) 185–190°C (predicted) 162°C (reported for similar phenolic compounds)
Hydrogen Bonding Strong (two –OH groups) Moderate (steric hindrance reduces H-bonding) Moderate (one –OH, one –OCH₃)

Notable Trends:

  • Melting Points : Methyl and methoxy substituents increase melting points due to enhanced crystallinity .
  • Solubility : Methoxy groups improve aqueous solubility, whereas methyl groups reduce it .

Reactivity Differences :

  • The ethoxy derivative (CAS 106954-03-4) may exhibit slower hydrolysis of the imine bond due to electron-donating effects .
  • Triazole-containing analogs (e.g., ) require multi-step cyclization, offering divergent reactivity for metal coordination .

Biological Activity

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is a compound of significant interest within the realm of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methyl-phenylamine. The reaction conditions often include a solvent such as methanol or ethanol, and the product can be purified through recrystallization techniques.

Antimicrobial Properties

Phenolic compounds, including derivatives like Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-, have demonstrated notable antimicrobial activity. Studies have shown that related Schiff bases exhibit strong antibacterial effects against various strains:

  • Effective Microorganisms :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis

Table 1 summarizes the antimicrobial activity of similar phenolic compounds:

Compound NameEffective MicroorganismsReference
(E)-4-((benzo[d]thiazol-2-ylimino)methyl)-2-methoxyphenolS. aureus, B. subtilis, E. coli
(E)-3-((4-chloro-2-hydroxybenzylidene)amino)-5-hydroxybenzoic acidA. niger
(E)-N-(2,4-dichlorobenzylidene)-4-methyl anilineK. pneumoniae

Anticancer Activity

Compounds structurally related to Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- have been investigated for their anticancer properties. Research indicates that certain Schiff bases derived from phenolic compounds exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H-460).

Table 2 outlines the anticancer activity of selected Schiff bases:

Compound NameEffective Cancer Cell LinesReference
1-((pyridine-2-ylimino)methyl)napthalen-2-olMCF-7, SkBr-3
N'-[(1E)-1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazideMCF-7

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of phenolic compounds against neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have shown inhibitory action against amyloid-beta peptide production, a major contributor to Alzheimer’s pathology.

Case Studies

In a recent study focusing on the biological evaluation of phenolic compounds, researchers synthesized a series of derivatives and evaluated their activity against various pathogens and cancer cell lines. The findings indicated that modifications in the phenolic structure significantly influenced biological activity:

  • Antimicrobial Evaluation : Compounds were tested for their Minimum Inhibitory Concentration (MIC) against bacterial strains.
    • MIC values ranged from 4.69 to 22.9 µM for Bacillus subtilis and up to 156.47 µM for E. coli.
  • Anticancer Screening : The synthesized compounds were screened against MCF-7 cells.
    • Several showed promising IC50 values indicating effective inhibition of cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-
Reactant of Route 2
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